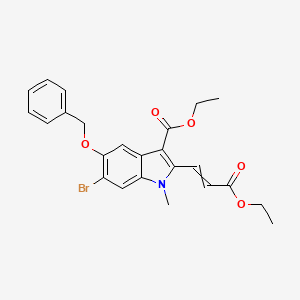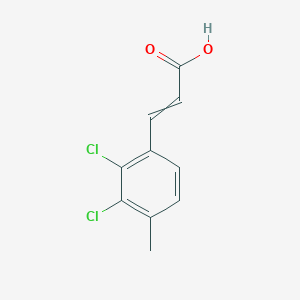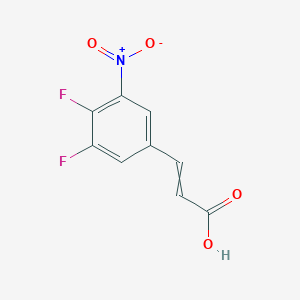
2-Bromo-3-trifluoromethyl-benzenethiol
概要
説明
2-Bromo-3-trifluoromethyl-benzenethiol is an organosulfur compound with the molecular formula C7H4BrF3S and a molecular weight of 257.07 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiol group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
The synthesis of 2-Bromo-3-trifluoromethyl-benzenethiol typically involves the bromination of 3-trifluoromethyl-benzenethiol. The reaction is carried out under controlled conditions using bromine or a brominating agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity . Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.
化学反応の分析
2-Bromo-3-trifluoromethyl-benzenethiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding thiol or other reduced products.
Common reagents used in these reactions include bromine, hydrogen peroxide, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Bromo-3-trifluoromethyl-benzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds and fluorinated molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive thiol group.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Bromo-3-trifluoromethyl-benzenethiol involves its reactive functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, influencing its interaction with biological targets .
類似化合物との比較
2-Bromo-3-trifluoromethyl-benzenethiol can be compared with similar compounds such as:
2-Bromo-3-trifluoromethylpyridine: This compound has a pyridine ring instead of a benzene ring, which can affect its reactivity and applications.
3,5-Bis(trifluoromethyl)benzenethiol: This compound has two trifluoromethyl groups, which can enhance its electron-withdrawing properties and influence its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.
特性
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3S/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAUTTLSQMQBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266118 | |
| Record name | Benzenethiol, 2-bromo-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858256-19-5 | |
| Record name | Benzenethiol, 2-bromo-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenethiol, 2-bromo-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401266118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


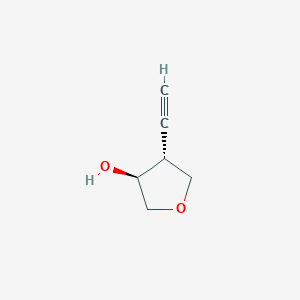

![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B1412870.png)
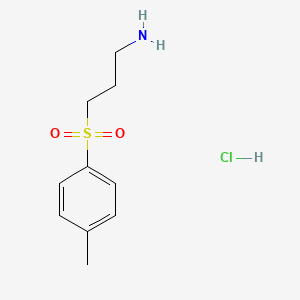


![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B1412876.png)



![3-(Dimethylamino)-1-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1412882.png)
